2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline
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Overview
Description
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chloro group at the 2-position and a dioxaborolane group at the 7-position of the quinoxaline ring. The dioxaborolane group is known for its stability and reactivity, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Borylation: The dioxaborolane group can be introduced through a borylation reaction. This involves the use of a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium phosphate, are used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoxalines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidized or reduced quinoxaline derivatives are formed.
Scientific Research Applications
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxaborolane group can form stable complexes with biomolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline is unique due to the combination of the chloro and dioxaborolane groups on the quinoxaline ring. This unique structure imparts specific reactivity and stability, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C14H16BClN2O2 |
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Molecular Weight |
290.55 g/mol |
IUPAC Name |
2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
InChI |
InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)18-12(16)8-17-10/h5-8H,1-4H3 |
InChI Key |
JLBQLJZKFGOTMS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN=C3C=C2)Cl |
Origin of Product |
United States |
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